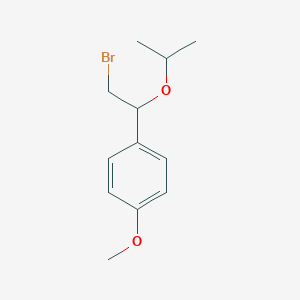
1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene is an organic compound that belongs to the class of haloethers It is characterized by the presence of a bromine atom, an isopropoxy group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene can be achieved through chemoenzymatic intermolecular haloether synthesis. This method involves the combination of enzymatic hypohalite synthesis with the spontaneous oxidation of alkenes and nucleophilic attack by various alcohols . The reaction system is typically aqueous, and hydroxyhalide formation is a common side reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic synthesis, where the reaction conditions are optimized to maximize yield and minimize side reactions. The use of vanadium chloroperoxidase as a catalyst has been reported to be effective in this process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of ethers or other substituted benzene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-4-methoxybenzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the isopropoxy and methoxy groups can influence the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and oxidation-reduction mechanisms.
Comparison with Similar Compounds
- 1-(2-Bromo-1-isopropoxyethyl)-2-methoxybenzene
- 2-Bromo-1-isopropoxy-4-isopropylbenzene
Comparison: Compared to similar compounds, it may exhibit different chemical behaviors and applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H17BrO2 |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
1-(2-bromo-1-propan-2-yloxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C12H17BrO2/c1-9(2)15-12(8-13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8H2,1-3H3 |
InChI Key |
XLGSAAJQWFTTRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CBr)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















